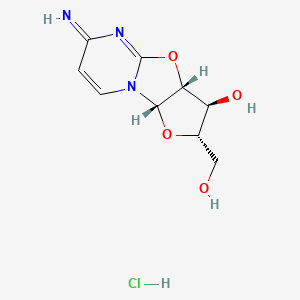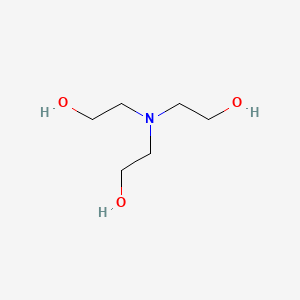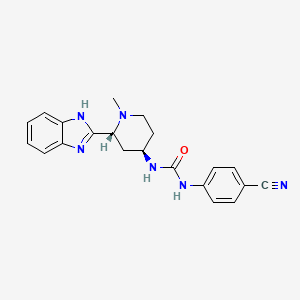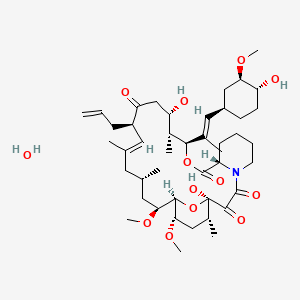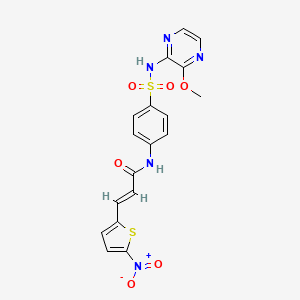
Necrosulfonamide
Vue d'ensemble
Description
Necrosulfonamide is a very specific and potent necrosis inhibitor that blocks the mixed lineage kinase domain-like protein (MLKL) .
Synthesis Analysis
Necrosulfonamide (NSA) is a MLKL inhibitor that targets the N-terminal domain of MLKL, and as a result, blocks the necrotic membrane disruption mediated by MLKL . It has been demonstrated that NSA exhibits neuroprotection against ischemic brain injury by degrading MLKL .Molecular Structure Analysis
The molecular formula of Necrosulfonamide is C18H15N5O6S2 .Chemical Reactions Analysis
Necrosulfonamide covalently binds to the residue Cys86 of human MLKL and disrupts proper oligomerization and translocation of MLKL to the plasma membrane .Physical And Chemical Properties Analysis
The molecular formula of Necrosulfonamide is C18H15N5O6S2 and its molecular weight is 461.47 .Applications De Recherche Scientifique
Protection Against Focal Ischemia/Reperfusion Injury
NSA, a specific inhibitor of Mixed Lineage Kinase Like protein (MLKL), has been shown to reduce infarction volume and improve neurological deficits in a transient middle cerebral artery occlusion (tMCAO) rat model . It does this by blocking the nucleus and nuclear envelope translocation of MLKL and Receptor Interacting Protein Kinase 3 (RIP3K) .
Inhibition of Necroptosis in Astrocytes
In the context of acute ischemic neuronal injury, NSA has been found to decrease the oxygen-glucose deprivation and reoxygenation (OGD/Re)-induced leakage of lactate dehydrogenase (LDH) in both primary cultured astrocytes and human astrocytes . This suggests that NSA can inhibit necroptosis in astrocytes, which are crucial for maintaining brain homeostasis .
Amelioration of Neurological Impairment in Spinal Cord Injury
NSA has been reported to improve the locomotor function in spinal cord injury (SCI) mice and oxygen-glucose deprivation (OGD)-induced spinal neuron injury . It does this by inhibiting the activation of MLKL independently of RIP3K phosphorylation .
Improvement of Antioxidative Capacity
In the context of SCI, NSA has been found to protect against a decrease in the mitochondrial membrane potential, adenosine triphosphate, glutathione, and superoxide dismutase levels, and an increase in reactive oxygen species and malonyldialdehyde levels . This suggests that NSA can improve the antioxidative capacity of cells, which is crucial for maintaining cellular health .
Inhibition of Necroptosis
Through high-throughput screening of compounds and subsequent structure–activity relationship (SAR) studies, NSA has been identified as a potent small molecule inhibitor for necroptosis . Necroptosis is a form of programmed cell death that plays a crucial role in various pathological conditions .
Alleviation of Acute Brain Injury
NSA has been reported to exert neuroprotective effects in neurological diseases by ameliorating neuroinflammation and necroptosis . This suggests that NSA could be a potential therapeutic agent for the treatment of acute brain injuries .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPHVLYVGMZMZ-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364437 | |
| Record name | Necrosulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Necrosulfonamide | |
CAS RN |
432531-71-0 | |
| Record name | Necrosulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



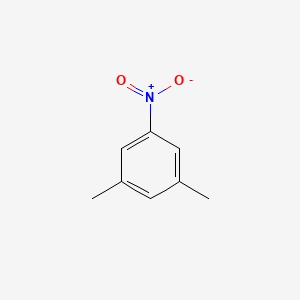


![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)

